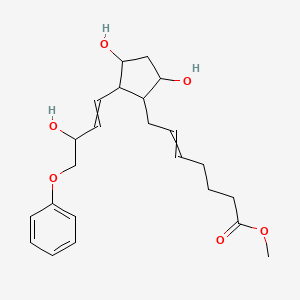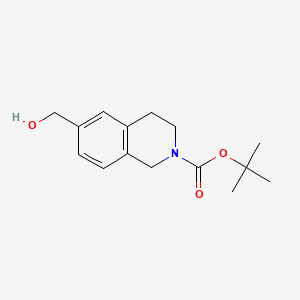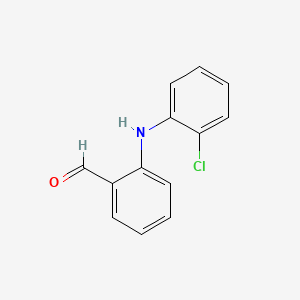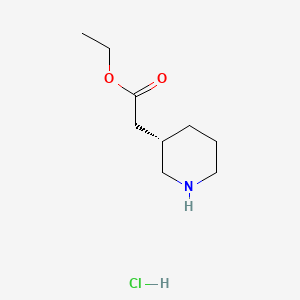
16-Phenoxytetranorprostaglandin F2α-methylester
Übersicht
Beschreibung
The compound seems to be a complex organic molecule with multiple functional groups, including hydroxyl groups and a cyclopentyl ring . It’s worth noting that compounds with similar structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), are known to exhibit antioxidant properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds like DDMP derivatives have been synthesized for the purpose of understanding their antioxidant activity . The synthesis usually involves protecting the hydroxyl groups and introducing various functional groups .Wissenschaftliche Forschungsanwendungen
Modulation der Luteolyse
Diese Verbindung ist ein stabiles, lipophiles Analogon von Prostaglandin F2α (PGF2α), das bekanntermaßen die Luteolyse vorantreibt . Luteolyse ist die Regression des Corpus luteum (einer temporären endokrinen Struktur in den weiblichen Eierstöcken), die am Ende des Menstruationszyklus auftritt. Diese Verbindung kann verwendet werden, um diesen Prozess zu modulieren .
Behandlung von Glaukom
Eine weitere Anwendung dieser Verbindung ist die Behandlung von Glaukom . Glaukom ist eine Gruppe von Augenerkrankungen, die den Sehnerv schädigen, der für gutes Sehen unerlässlich ist. Diese Schädigung wird oft durch einen abnormal hohen Druck in Ihrem Auge verursacht. Die lipohile Natur der Verbindung ermöglicht es ihr, Gewebe effektiv zu durchdringen und ihre therapeutischen Wirkungen auszuüben .
Glatte Muskelkontraktion
Prostaglandin F2α (PGF2α), zu dem diese Verbindung ein Analogon ist, induziert bekanntermaßen die Kontraktion der glatten Muskulatur durch Aktivierung des FP-Rezeptors . Daher könnte diese Verbindung möglicherweise in der Forschung oder in therapeutischen Anwendungen verwendet werden, die die Kontraktion der glatten Muskulatur betreffen .
Prodrug-Anwendungen
Methylester von Prostaglandinen, wie diese Verbindung, dienen als Prodrugs . Prodrugs sind Verbindungen, die nach der Verabreichung zu einem pharmakologisch aktiven Medikament metabolisiert werden. Sie werden verwendet, um die Arzneimittelabgabe-Eigenschaften ihrer aktiven Verbindungen zu verbessern .
Assays für bioaktive Lipide
Diese Verbindung kann in Assays für bioaktive Lipide verwendet werden . Diese Assays werden verwendet, um die Rollen von bioaktiven Lipiden in der Zellsignalisierung, Entzündung und Krankheit zu untersuchen<a aria-
Wirkmechanismus
Target of Action
The primary target of 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester is the FP receptor . This receptor is a G-protein-coupled receptor that is involved in various physiological processes, including the regulation of smooth muscle contraction and luteolysis .
Mode of Action
16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester binds to the FP receptor with much greater affinity (440%) than Prostaglandin F2alpha . This binding triggers a series of intracellular events that lead to the physiological effects associated with this compound.
Biochemical Pathways
Upon binding to the FP receptor, 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester activates a cascade of biochemical reactions. This leads to the contraction of smooth muscle cells and the process of luteolysis . Luteolysis is the regression of the corpus luteum, a temporary endocrine structure involved in ovulation and early pregnancy stages.
Pharmacokinetics
16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester is a lipophilic analog of Prostaglandin F2alpha, which suggests it may have different absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The activation of the FP receptor by 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester results in smooth muscle contraction and luteolysis . These effects can have various implications in physiological processes such as the menstrual cycle and pregnancy.
Eigenschaften
IUPAC Name |
methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOHKXGCEWCBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693980 | |
| Record name | Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51638-90-5 | |
| Record name | Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)


![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)


